Cas no 852372-76-0 (N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)acetamide)

N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)acetamide
- F0676-0071
- AB00671901-01
- 852372-76-0
- AKOS024595088
- N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide
- N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
- N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Acetamide, N-(6-methyl-2-benzothiazolyl)-2-[(3-phenyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)thio]-
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- Inchi: 1S/C21H16N6OS2/c1-13-7-8-15-16(11-13)30-21(22-15)23-18(28)12-29-19-10-9-17-24-25-20(27(17)26-19)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,22,23,28)
- InChI Key: ISIXPCZFFXGQRP-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=CC=C(C)C=C2S1)(=O)CSC1=NN2C(C3=CC=CC=C3)=NN=C2C=C1
Computed Properties
- Exact Mass: 432.08270150g/mol
- Monoisotopic Mass: 432.08270150g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 606
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 139Ų
- XLogP3: 4.3
Experimental Properties
- Density: 1.50±0.1 g/cm3(Predicted)
- pka: 8.46±0.70(Predicted)
N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0676-0071-10μmol |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide |
852372-76-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0676-0071-5μmol |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide |
852372-76-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0676-0071-20μmol |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide |
852372-76-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0676-0071-5mg |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide |
852372-76-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0676-0071-40mg |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide |
852372-76-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0676-0071-20mg |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide |
852372-76-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0676-0071-2μmol |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide |
852372-76-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0676-0071-50mg |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide |
852372-76-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0676-0071-1mg |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide |
852372-76-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0676-0071-2mg |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide |
852372-76-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)acetamide Related Literature
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
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Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
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Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
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Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
Additional information on N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)acetamide
Comprehensive Analysis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)acetamide (CAS No. 852372-76-0)
The compound N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)acetamide (CAS No. 852372-76-0) is a structurally complex molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. With its unique combination of benzothiazole and triazolopyridazine moieties, this compound exhibits potential applications in targeting specific biological pathways. Researchers are particularly interested in its role as a modulator of enzyme activity or protein-protein interactions, which aligns with current trends in precision medicine and targeted therapies.
In recent years, the demand for novel heterocyclic compounds like N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)acetamide has surged due to their potential in addressing unmet medical needs. The benzothiazole scaffold, in particular, is known for its diverse pharmacological properties, including anti-inflammatory and antimicrobial activities. Meanwhile, the triazolopyridazine component contributes to the compound's ability to interact with various biological targets, making it a promising candidate for further investigation in drug development pipelines.
The synthesis of CAS No. 852372-76-0 involves sophisticated organic chemistry techniques, highlighting the importance of cross-coupling reactions and sulfur-containing linker strategies. These methods are currently trending in pharmaceutical research, as evidenced by numerous publications exploring efficient synthetic routes for similar compounds. The presence of the sulfanylacetamide bridge in this molecule is particularly noteworthy, as it may enhance bioavailability and target binding affinity - two critical factors in modern drug design that frequently appear in scientific literature and patent applications.
From a structural perspective, the N-(6-methyl-1,3-benzothiazol-2-yl) portion of the molecule provides a rigid aromatic system that can contribute to π-π stacking interactions with biological targets. This feature is increasingly important in the development of kinase inhibitors and other enzyme modulators, which dominate current pharmaceutical research. The compound's 3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl segment adds another dimension to its potential binding capabilities, possibly enabling interactions with hydrophobic pockets in protein targets.
Analytical characterization of 852372-76-0 typically involves advanced techniques such as high-resolution mass spectrometry (HRMS) and multidimensional NMR spectroscopy, reflecting the growing emphasis on thorough compound validation in research publications. These methods ensure the precise determination of molecular structure and purity - topics that frequently appear in search queries from chemistry professionals and students alike. The compound's physicochemical properties, including solubility and stability under various conditions, are also critical parameters being investigated by researchers worldwide.
In the context of current scientific trends, N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)acetamide represents an interesting case study for computational chemistry approaches. Molecular docking studies and quantitative structure-activity relationship (QSAR) analyses of this compound could provide valuable insights into its potential binding modes and activity profiles. Such computational methods have become increasingly popular in drug discovery workflows, as they help prioritize compounds for costly experimental validation.
The patent landscape surrounding similar benzothiazole-triazolopyridazine hybrids suggests growing commercial interest in this structural class. While specific applications of CAS 852372-76-0 may still be under investigation, related compounds have shown promise in various therapeutic areas. This aligns with frequent searches from professionals looking for "novel heterocyclic compounds with therapeutic potential" or "emerging scaffolds in medicinal chemistry."
From a safety and handling perspective, proper laboratory protocols should always be followed when working with 852372-76-0, as with any research chemical. Material safety data sheets (MSDS) and appropriate personal protective equipment (PPE) are essential considerations that frequently appear in safety-related search queries from laboratory personnel. The compound's stability under various storage conditions and compatibility with common solvents are practical aspects that researchers often investigate before experimental work.
Future research directions for N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)acetamide may include detailed pharmacological profiling, formulation development, and structure-optimization studies. These areas reflect current hot topics in pharmaceutical sciences, where researchers are actively searching for information about "lead optimization strategies" and "ADME properties of novel compounds." The unique structural features of this molecule position it as an interesting subject for such investigations.
In conclusion, CAS No. 852372-76-0 represents a fascinating example of modern medicinal chemistry innovation. Its complex structure combining benzothiazole and triazolopyridazine moieties offers multiple avenues for biological exploration and potential therapeutic application. As research continues to uncover the properties and potential of this compound, it serves as a valuable addition to the growing arsenal of structurally diverse molecules being investigated for various scientific and medical purposes.
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